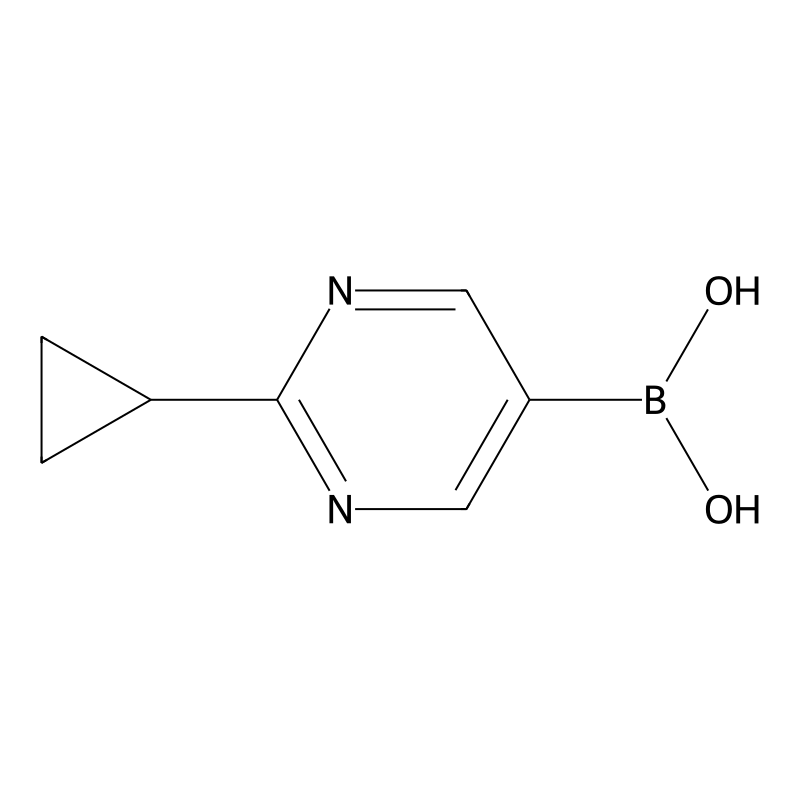

(2-Cyclopropylpyrimidin-5-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boronic Acids in Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Boronic Acids in Biological Labelling and Protein Manipulation

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification . Boronic acids have been used for electrophoresis of glycated molecules .

Boronic Acids in Therapeutics Development

Boronic acids have been used in the development of therapeutics . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Boronic Acids in Separation Technologies

Boronic acids have been used in separation technologies . They have been used for the separation of different types of molecules .

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative characterized by the presence of a cyclopropyl group attached to a pyrimidine ring. Its molecular formula is C₇H₉BN₂O₂, with a molecular weight of 163.97 g/mol. This compound is notable for its unique structural features, which include a boron atom bonded to a hydroxyl group and a pyrimidine moiety, making it significant in various chemical applications and biological studies .

- May cause skin and eye irritation: Boronic acids can react with water in the eyes and skin to form boric acid, which can cause irritation [].

- May be harmful if inhaled or ingested: Inhalation or ingestion of boronic acids can irritate the respiratory tract and gastrointestinal system [].

- May be flammable: Organic compounds containing boron can be flammable, so proper handling precautions are necessary [].

- Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

- Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for modifications that enhance its reactivity in organic synthesis.

- Formation of Boronate Esters: It can react with alcohols to form stable boronate esters, which are useful intermediates in organic synthesis.

Research indicates that (2-Cyclopropylpyrimidin-5-yl)boronic acid exhibits biological activity that may be beneficial in medicinal chemistry. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, which could make it useful in the development of pharmaceuticals targeting diseases such as cancer and diabetes. Its unique structure allows for selective interactions with biological targets, enhancing its therapeutic potential .

The synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid can be achieved through various methods:

- Boronate Formation: Starting from 2-cyclopropylpyrimidine, the compound can be synthesized by reacting with boron reagents such as boron trioxide or boron trifluoride.

- Direct Boronation: Utilizing transition metal catalysts, direct boronation of the pyrimidine ring can introduce the boronic acid functionality.

- Functional Group Transformations: Existing functional groups within related compounds can be transformed into the boronic acid group through established organic reactions.

(2-Cyclopropylpyrimidin-5-yl)boronic acid finds applications in:

- Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents.

- Organic Synthesis: In various coupling reactions to construct complex organic molecules.

- Material Science: As a precursor for developing new materials with specific electronic properties.

Studies on (2-Cyclopropylpyrimidin-5-yl)boronic acid have focused on its interactions with biological macromolecules. It has shown promise in binding studies with enzymes and receptors, indicating potential roles in drug design and development. The specificity of its interactions may lead to advancements in targeted therapies .

Several compounds share structural similarities with (2-Cyclopropylpyrimidin-5-yl)boronic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid | C₇H₁₀BN₃O₂ | Contains an amino group enhancing nucleophilicity |

| (4-Pyridinyl)boronic acid | C₆H₆BNO₂ | Contains a pyridine ring, differing in reactivity |

| 3-Pyridinylboronic acid | C₆H₆BNO₂ | Similar reactivity but varies in substitution pattern |

The uniqueness of (2-Cyclopropylpyrimidin-5-yl)boronic acid lies in its cyclopropyl substitution and specific electronic properties, which influence its reactivity and biological activity compared to these similar compounds .

The synthesis and application of (2-cyclopropylpyrimidin-5-yl)boronic acid emerged alongside advancements in organoboron chemistry, particularly in the development of boronic acids as versatile building blocks for cross-coupling reactions. Early efforts in boronic acid synthesis focused on aryl and heteroaryl derivatives, driven by their utility in forming carbon-carbon bonds. The compound’s development aligns with the broader evolution of boron-containing compounds, which transitioned from preservatives and antiseptics to modern therapeutic agents and synthetic tools.

The pyrimidine core, a six-membered nitrogen-containing heterocycle, has been central to medicinal chemistry due to its presence in nucleic acids and its role in enzyme inhibition. Incorporating a cyclopropyl group—a strained three-membered ring—enhances steric and electronic properties, making the compound valuable for targeting specific biochemical pathways.

Classification within Organoboron Chemistry

(2-Cyclopropylpyrimidin-5-yl)boronic acid belongs to the heteroaryl boronic acid subclass of organoboron compounds. These molecules feature a boronic acid group (-B(OH)₂) attached to a nitrogen-containing aromatic ring (pyrimidine in this case). Its classification is distinct from:

| Class | Key Features | Applications |

|---|---|---|

| Aryl Boronic Acids | Boron linked to carbon in an aromatic ring | Suzuki-Miyaura coupling, materials science |

| Alkyl Boronic Acids | Boron linked to sp³-hybridized carbon | Less common due to instability |

| Heteroaryl Boronic Acids | Boron linked to nitrogen-containing aromatic rings | Drug discovery, catalysis |

This compound’s stability and reactivity are influenced by the electron-withdrawing pyrimidine ring and the cyclopropyl group’s steric effects.

Significance in Synthetic Organic Chemistry

The compound’s primary role lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to aryl or vinyl electrophiles. Key advantages include:

- Versatility: Participates in C–C bond formation with aryl halides, triflates, and diazonium salts.

- Mild Conditions: Reactions typically occur at 80–100°C in aqueous or organic solvents with palladium catalysts.

- Functional Group Compatibility: Tolerates amines, esters, and other sensitive groups, enabling complex molecule synthesis.

Example applications include constructing biaryl scaffolds for kinase inhibitors and antiviral agents.

Overview of Research Landscape

Recent research focuses on optimizing synthetic routes and expanding applications:

Organometallic Precursor Methods

The classical approach to synthesizing (2-Cyclopropylpyrimidin-5-yl)boronic acid relies on the use of organometallic precursors, particularly organolithium and organomagnesium reagents. This methodology involves the initial formation of reactive organometallic intermediates through metal-halogen exchange reactions, followed by electrophilic trapping with boron-containing reagents [1].

The most widely employed procedure begins with the preparation of 5-bromo-2-cyclopropylpyrimidine as the starting material. Treatment of this halogenated precursor with n-butyllithium at low temperatures (-78°C) in anhydrous tetrahydrofuran generates the corresponding organolithium species. The reaction proceeds through a metal-halogen exchange mechanism, where the lithium reagent displaces the bromide ion to form the highly reactive C-Li bond [1].

The organolithium intermediate is subsequently trapped with trialkyl borates such as trimethyl borate, triisopropyl borate, or tributyl borate. This electrophilic quenching reaction occurs through nucleophilic attack of the carbanion on the boron center, resulting in the formation of a borate ester intermediate. The reaction is typically performed at temperatures below -60°C to minimize decomposition and side reactions [2].

Hydrolysis of the borate ester intermediate with aqueous hydrochloric acid solutions yields the desired boronic acid. The acidic workup conditions facilitate the conversion of the B-O-alkyl bonds to B-OH bonds, generating the final product along with the corresponding alcohols as byproducts [2].

Reaction Conditions and Optimization Parameters:

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Temperature | -78°C to -60°C | Prevents decomposition |

| Solvent | Anhydrous THF | Solvates organolithium |

| Reaction Time | 1-3 hours | Complete metal exchange |

| Borate Equivalents | 1.2-1.5 equiv | Ensures complete trapping |

| Acid Concentration | 1-2 M HCl | Facilitates hydrolysis |

Alternative organometallic approaches utilize organomagnesium reagents (Grignard reagents) as nucleophilic precursors. The synthesis of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium metal provides access to another class of organometallic intermediates suitable for boronic acid synthesis [3]. The Grignard reagent reacts with trialkyl borates under similar conditions to those described for organolithium reagents, though the reaction typically requires slightly elevated temperatures due to the lower reactivity of the magnesium-carbon bond [3].

The use of organomagnesium reagents offers several advantages over organolithium chemistry, including improved functional group tolerance and reduced cost. However, the preparation of Grignard reagents requires careful control of reaction conditions, particularly with respect to moisture and oxygen sensitivity [4].

Halogen-Metal Exchange Techniques

Halogen-metal exchange reactions represent a cornerstone methodology in the synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid, providing a direct and efficient route to the requisite organometallic intermediates [1]. This approach exploits the thermodynamic favorability of forming carbon-metal bonds through the displacement of halogen atoms from aromatic and heteroaromatic substrates.

The reaction typically employs strong organolithium bases such as n-butyllithium, sec-butyllithium, or tert-butyllithium to effect the metal-halogen exchange. The choice of lithium reagent influences both the reaction rate and the stability of the resulting organometallic species. n-Butyllithium provides an optimal balance between reactivity and selectivity, while sec-butyllithium offers enhanced reactivity for challenging substrates [1].

The metal-halogen exchange process involves a concerted mechanism where the lithium reagent approaches the carbon-halogen bond, leading to simultaneous formation of the new C-Li bond and cleavage of the C-X bond. The reaction proceeds through a cyclic transition state, which accounts for the observed stereochemical retention in cases where the carbon center bears defined stereochemistry [1].

Temperature control represents a critical parameter in halogen-metal exchange reactions. The reaction is typically initiated at temperatures below -78°C to prevent unwanted side reactions such as elimination, nucleophilic substitution, or decomposition of the organolithium product. Gradual warming to higher temperatures may be employed to drive the reaction to completion, though care must be taken to avoid thermal decomposition of the organometallic intermediate [1].

The electronic nature of the pyrimidine ring system influences the efficiency of the halogen-metal exchange reaction. The electron-deficient character of the pyrimidine nucleus facilitates the metal-halogen exchange process by stabilizing the developing negative charge on the carbon center. This electronic activation is particularly pronounced at the 5-position of the pyrimidine ring, where the carbon atom is positioned between two electronegative nitrogen atoms [1].

Mechanistic Considerations:

The halogen-metal exchange reaction proceeds through a four-membered transition state involving the lithium reagent, the carbon-halogen bond, and the developing organolithium product. The reaction rate depends on several factors including the nature of the halogen (I > Br > Cl), the electronic properties of the aromatic system, and the steric environment around the reaction center [1].

Competitive reactions may occur during the halogen-metal exchange process, particularly when the substrate contains additional reactive sites. Proton abstraction from acidic positions (such as N-H or C-H bonds adjacent to electron-withdrawing groups) can compete with the desired metal-halogen exchange, leading to reduced yields of the target organometallic species [1].

The stability of the organolithium intermediate depends on the electronic and steric properties of the pyrimidine system. Electron-withdrawing substituents generally enhance the stability of the organolithium species by delocalizing the negative charge, while bulky substituents may provide kinetic stabilization through steric hindrance [1].

Optimization Strategies:

Solvent selection plays a crucial role in the success of halogen-metal exchange reactions. Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate lithium cations and its chemical inertness toward organolithium reagents. The coordinating ability of THF helps stabilize the organolithium intermediate and improves the reaction rate [1].

The use of additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can enhance the reactivity of organolithium reagents by increasing their nucleophilicity. However, these additives may also increase the basicity of the system, potentially leading to unwanted deprotonation reactions [1].

Reaction monitoring through low-temperature nuclear magnetic resonance (NMR) spectroscopy or chemical quenching experiments provides valuable information about the progress of the halogen-metal exchange reaction. Complete conversion of the halogenated starting material is essential for achieving high yields in the subsequent borylation step [1].

Modern Synthetic Approaches

Miyaura Borylation Reactions

The Miyaura borylation reaction represents a paradigm shift in the synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid, offering a direct and efficient method for introducing boron functionality into organic molecules without the need for highly reactive organometallic intermediates [5]. This palladium-catalyzed cross-coupling reaction between aryl halides and diboron reagents has become the preferred method for large-scale synthesis of boronic acids and their derivatives.

The reaction mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to afford the boronic ester product [5]. The catalytic cycle is initiated by the formation of an active palladium(0) species, typically generated in situ from palladium(II) precursors through reduction by the base or phosphine ligands.

Catalytic System Optimization:

The choice of palladium catalyst significantly influences the efficiency of the Miyaura borylation reaction. Commonly employed catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂, each offering distinct advantages depending on the substrate and reaction conditions [5]. Pd(PPh₃)₄ provides excellent activity for electron-rich aryl halides, while Pd₂(dba)₃ systems offer superior performance with electron-deficient substrates.

The selection of phosphine ligands plays a crucial role in controlling the reactivity and selectivity of the catalyst system. Bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and di-tert-butylphosphine-based ligands enhance the rate of oxidative addition and facilitate the reductive elimination step [5]. More recent developments have focused on the use of biaryl phosphine ligands such as SPhos and XPhos, which provide exceptional activity under mild conditions.

Base selection represents another critical parameter in Miyaura borylation reactions. Potassium acetate (KOAc) is the most commonly employed base, as it provides optimal reactivity while minimizing side reactions [5]. The base serves multiple functions: it facilitates the formation of the active palladium(0) species, activates the diboron reagent through formation of boronate complexes, and neutralizes the hydrogen halide byproduct.

Diboron Reagent Considerations:

Bis(pinacolato)diboron (B₂pin₂) has emerged as the preferred diboron reagent for Miyaura borylation reactions due to its stability, commercial availability, and high reactivity [5]. The pinacol ester groups provide protection for the boron centers while maintaining sufficient reactivity for the transmetalation step. Alternative diboron reagents such as bis(catecholato)diboron and bis(neopentylglycolato)diboron have been explored, though they generally offer inferior performance compared to B₂pin₂.

The mechanism of diboron activation involves coordination of the base to one of the boron centers, generating a nucleophilic boronate species that undergoes transmetalation with the palladium(II) complex [5]. This activation process is facilitated by the electron-withdrawing nature of the remaining boron center, which enhances the nucleophilicity of the activated boron.

Reaction Conditions and Scope:

Miyaura borylation reactions typically proceed under mild conditions, with temperatures ranging from 35°C to 100°C depending on the substrate and catalyst system [6]. The reaction is generally performed in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which provide good solubility for both the catalyst and the base.

The substrate scope of Miyaura borylation reactions is exceptionally broad, encompassing aryl bromides, aryl iodides, and activated aryl chlorides [5]. Electron-poor aryl halides generally react faster than electron-rich substrates due to the enhanced rate of oxidative addition. Heteroaryl halides, including pyrimidine derivatives, are excellent substrates for this transformation, though special consideration must be given to the potential for catalyst coordination by the heteroatom.

Process Development and Scale-up:

The development of robust Miyaura borylation processes for large-scale synthesis requires careful optimization of reaction conditions and catalyst loading [7]. Reduced catalyst loadings (0.1-1.0 mol%) can be achieved through the use of highly active catalyst systems and optimized reaction conditions. The use of tetrahydroxydiboron (B₂(OH)₄) as an alternative to B₂pin₂ has been demonstrated to provide direct access to boronic acids, eliminating the need for subsequent deprotection steps [7].

Safety considerations for large-scale Miyaura borylation reactions include the potential for exothermic reactions, particularly during catalyst activation, and the need for appropriate ventilation to handle volatile solvents and potential palladium exposure [7]. The reaction is generally tolerant of trace amounts of moisture and oxygen, though rigorous exclusion of these impurities is recommended for optimal performance.

Mechanistic Insights and Improvements:

Recent mechanistic studies have provided detailed insights into the factors controlling the efficiency of Miyaura borylation reactions [6]. The rate-determining step varies depending on the substrate and catalyst system, with oxidative addition being rate-limiting for electron-rich substrates and reductive elimination being rate-limiting for electron-poor substrates. Understanding these mechanistic details has enabled the development of more efficient catalyst systems and reaction conditions.

The development of lipophilic bases such as potassium 2-ethylhexanoate has been shown to provide significant improvements in reaction efficiency, allowing for reduced reaction temperatures and shortened reaction times [6]. These improvements are attributed to the enhanced solubility of the base in organic solvents and reduced inhibition of the catalytic cycle by the carboxylate anion.

Direct C-H Borylation Strategies

Direct C-H borylation represents a revolutionary approach to the synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid, circumventing the need for pre-functionalized halogenated precursors [8]. This methodology enables the direct conversion of C-H bonds to C-B bonds through transition metal catalysis, offering improved atom economy and reduced synthetic complexity.

Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation has emerged as the most general and efficient method for the direct borylation of aromatic and heteroaromatic substrates [8]. The reaction typically employs [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂ as the catalyst precursor in combination with bipyridine ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen).

The mechanism of iridium-catalyzed C-H borylation involves the formation of a highly active Ir(III) tris-boryl complex through oxidative addition of the diboron reagent to the iridium center [8]. This species undergoes C-H activation through a concerted metalation-deprotonation mechanism, followed by reductive elimination to regenerate the active catalyst and release the borylated product.

The regioselectivity of iridium-catalyzed C-H borylation is primarily controlled by steric factors, with the reaction showing a strong preference for the least hindered C-H bonds [8]. In the case of pyrimidine substrates, borylation typically occurs at the 5-position due to the steric accessibility of this site. Electronic effects play a secondary role, with electron-deficient positions being slightly favored over electron-rich sites.

Substrate Scope and Limitations:

The substrate scope of iridium-catalyzed C-H borylation encompasses a wide range of aromatic and heteroaromatic compounds, including pyridines, pyrimidines, thiophenes, and furans [8]. However, the reaction faces several limitations when applied to nitrogen-containing heterocycles. The presence of Lewis basic nitrogen atoms can coordinate to the iridium center, leading to catalyst inhibition and reduced reaction efficiency.

For pyrimidine substrates, the coordination of nitrogen atoms to the iridium catalyst presents a significant challenge [8]. This coordination can be minimized through the use of bulky substituents at the 2-position or by employing electron-withdrawing groups that reduce the basicity of the nitrogen atoms. The incorporation of a cyclopropyl group at the 2-position provides both steric hindrance and electronic deactivation, making it an ideal substrate for C-H borylation.

The reaction conditions for iridium-catalyzed C-H borylation are generally mild, with temperatures ranging from room temperature to 80°C [8]. The reaction is typically performed in non-polar solvents such as cyclohexane or heptane, which minimize coordination of the solvent to the iridium center. The use of neat conditions (without solvent) has also been reported for certain substrates, providing improved efficiency and simplified workup procedures.

Rhodium-Catalyzed Directed C-H Borylation:

Rhodium-catalyzed C-H borylation offers complementary reactivity to iridium-catalyzed systems, particularly for substrates containing directing groups [9]. The reaction typically employs [Rh(cod)Cl]₂ as the catalyst precursor in combination with phosphine ligands such as triphenylphosphine or tricyclohexylphosphine.

The mechanism of rhodium-catalyzed C-H borylation involves the formation of a Rh(III) species through oxidative addition of the diboron reagent [9]. C-H activation occurs through a directed metalation mechanism, where a directing group (such as a pyridine nitrogen) coordinates to the rhodium center and facilitates the activation of proximal C-H bonds.

For pyrimidine substrates, the nitrogen atoms can serve as directing groups for rhodium-catalyzed C-H borylation, enabling selective functionalization at specific positions [9]. The reaction shows excellent regioselectivity for positions ortho to the directing group, providing complementary selectivity to the steric-controlled iridium-catalyzed reactions.

Optimization Strategies and Mechanistic Considerations:

The development of efficient C-H borylation reactions requires careful optimization of catalyst loading, reaction temperature, and substrate concentration [8]. Catalyst loadings as low as 0.5 mol% can be achieved with highly active systems, though typical loadings range from 1-5 mol% for practical applications.

The choice of diboron reagent significantly influences the efficiency of C-H borylation reactions [8]. Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed reagent, though alternative diboron species such as bis(catecholato)diboron and bis(neopentylglycolato)diboron have been explored. The pinacol ester groups provide optimal balance between stability and reactivity, facilitating both the C-H activation step and the subsequent synthetic transformations.

Functional Group Tolerance and Synthetic Applications:

Direct C-H borylation reactions exhibit excellent functional group tolerance, accommodating a wide range of substituents including esters, amides, nitriles, and halides [8]. This broad tolerance makes the methodology particularly attractive for the synthesis of complex molecules containing multiple functional groups.

The synthetic utility of C-H borylation is enhanced by the ability to perform the reaction in the presence of other boronic acid functionalities, enabling the synthesis of polyborylated compounds [8]. These multiply-functionalized products serve as valuable intermediates for the construction of complex molecular architectures through sequential cross-coupling reactions.

Challenges and Future Developments:

Despite the significant advances in C-H borylation methodology, several challenges remain for its application to the synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid [8]. The coordination of nitrogen atoms to the transition metal catalyst continues to present difficulties, particularly for substrates lacking appropriate directing groups or steric protection.

Recent developments in catalyst design have focused on the development of more active and selective systems that can overcome these limitations [8]. The use of N-heterocyclic carbene (NHC) ligands and sterically demanding phosphine ligands has shown promise for improving the efficiency of C-H borylation reactions with challenging substrates.

Transmetallation Approaches

Transmetallation reactions provide an alternative strategy for the synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid, utilizing the transfer of organic groups from one metal center to another [10]. This methodology offers advantages in terms of functional group tolerance and reaction conditions, particularly for substrates that are challenging to access through traditional organometallic or modern catalytic methods.

Zinc-to-Boron Transmetallation:

Organozinc reagents have emerged as valuable nucleophilic partners for transmetallation reactions with boron electrophiles [11]. The lower reactivity of zinc-carbon bonds compared to lithium-carbon bonds provides enhanced functional group tolerance and improved reaction control. The preparation of 2-cyclopropylpyrimidin-5-ylzinc halides can be achieved through direct insertion of zinc metal into the corresponding halogenated precursor or through transmetallation from other organometallic species.

The transmetallation reaction between organozinc reagents and boron electrophiles typically proceeds through a polar mechanism involving the formation of a four-membered transition state [11]. The reaction rate depends on the nature of the boron electrophile, with trialkyl borates providing optimal reactivity for this transformation. The use of Lewis acids such as boron trifluoride etherate can enhance the electrophilicity of the boron center and accelerate the transmetallation process.

Mechanistic Considerations:

The mechanism of zinc-to-boron transmetallation involves the coordination of the organozinc reagent to the boron center, followed by migration of the organic group from zinc to boron [11]. The reaction proceeds with retention of configuration at the carbon center, indicating a concerted mechanism involving a cyclic transition state. The stereochemical outcome is particularly important for substrates containing defined stereochemistry at the carbon-boron bond.

The reaction conditions for zinc-to-boron transmetallation are generally mild, with temperatures ranging from 0°C to room temperature [11]. The reaction is typically performed in polar aprotic solvents such as tetrahydrofuran or dimethylformamide, which provide good solvation for both the organozinc reagent and the boron electrophile. The use of coordinating solvents is essential for maintaining the reactivity of the organozinc species.

Tin-to-Boron Transmetallation:

Organotin reagents represent another class of nucleophilic partners for transmetallation reactions with boron electrophiles [12]. The high covalent character of tin-carbon bonds provides enhanced stability compared to other organometallic species, while maintaining sufficient reactivity for transmetallation processes. The preparation of 2-cyclopropylpyrimidin-5-yltin derivatives can be achieved through standard organometallic protocols or through palladium-catalyzed stannylation reactions.

The transmetallation reaction between organotin reagents and boron electrophiles typically requires the use of Lewis acids or fluoride sources to activate the tin-carbon bond [12]. The reaction proceeds through a polar mechanism involving the formation of a pentacoordinate tin intermediate, followed by migration of the organic group to the boron center. The use of cesium fluoride or tetrabutylammonium fluoride (TBAF) as activating agents provides optimal results for this transformation.

Silicon-to-Boron Transmetallation:

Organosilicon reagents offer unique advantages for transmetallation reactions due to their exceptional stability and functional group tolerance [12]. The preparation of 2-cyclopropylpyrimidin-5-ylsilanes can be achieved through hydrosilylation reactions or through palladium-catalyzed silylation of the corresponding halogenated precursors. The silicon-carbon bond is remarkably stable under a wide range of conditions, making organosilicon reagents ideal for multi-step synthetic sequences.

The transmetallation reaction between organosilicon reagents and boron electrophiles requires the use of strong nucleophiles or Lewis acids to activate the silicon-carbon bond [12]. Fluoride sources such as cesium fluoride or TBAF are commonly employed to generate pentacoordinate silicon intermediates that undergo facile transmetallation with boron electrophiles. The reaction typically proceeds under mild conditions and exhibits excellent functional group tolerance.

Optimization Strategies:

The development of efficient transmetallation reactions requires careful optimization of reaction conditions, including temperature, solvent, and activating agents [10]. The choice of boron electrophile significantly influences the efficiency of the transmetallation process. Trialkyl borates provide optimal reactivity, while more hindered boron electrophiles may require elevated temperatures or longer reaction times.

The use of additives such as Lewis acids or coordinating ligands can enhance the efficiency of transmetallation reactions [10]. Boron trifluoride etherate is commonly employed to activate trialkyl borates, while the addition of phosphine ligands can stabilize organometallic intermediates and improve reaction selectivity. The optimization of these parameters is crucial for achieving high yields and selectivities in transmetallation reactions.

Substrate Scope and Limitations:

Transmetallation approaches exhibit excellent substrate scope, accommodating a wide range of functional groups and structural motifs [10]. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for the synthesis of complex molecules containing sensitive functionalities. However, the requirement for pre-functionalized organometallic precursors can limit the practical applicability of these approaches.

The regioselectivity of transmetallation reactions depends on the nature of the organometallic precursor and the reaction conditions [10]. For pyrimidine substrates, the electronic properties of the ring system can influence the stability and reactivity of the organometallic intermediates. The presence of electron-withdrawing groups generally enhances the stability of the organometallic species, while electron-donating groups may lead to increased reactivity and potential side reactions.

Protection-Deprotection Strategies

Bis-silylation Protection Methods

The protection of boronic acids through bis-silylation represents a crucial strategy for maintaining the integrity of the boron functionality during multi-step synthetic sequences [13]. This approach involves the replacement of the two hydroxyl groups of the boronic acid with silyl ether functionalities, providing enhanced stability toward hydrolysis and other nucleophilic reactions.

Trimethylsilyl (TMS) Protection:

The trimethylsilyl group represents the most commonly employed silyl protecting group for boronic acids due to its ease of installation and removal [13]. The protection reaction typically involves treatment of the boronic acid with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or pyridine. The reaction proceeds through nucleophilic substitution of the chloride by the boronic acid hydroxyl groups, generating the bis-trimethylsilyl boronate ester.

The mechanism of TMS protection involves the formation of a pentacoordinate silicon intermediate through nucleophilic attack by the boronic acid hydroxyl group [13]. The reaction is facilitated by the presence of base, which neutralizes the hydrogen chloride byproduct and drives the equilibrium toward product formation. The reaction typically proceeds at room temperature and is complete within several hours.

Reaction Conditions and Optimization:

The optimization of TMS protection reactions requires careful control of reaction conditions, particularly the stoichiometry of reagents and the choice of base [13]. The use of excess TMSCl (2.5-3.0 equivalents) ensures complete protection of both hydroxyl groups, while the addition of base (2.5-3.0 equivalents) prevents the formation of hydrogen chloride, which can catalyze the deprotection reaction.

The choice of solvent significantly influences the efficiency of TMS protection reactions [13]. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide optimal results, though less polar solvents such as dichloromethane or toluene can also be employed. The reaction is moisture-sensitive and requires the use of anhydrous conditions to prevent hydrolysis of the silyl chloride reagent.

Stability and Storage Considerations:

Bis-trimethylsilyl boronate esters exhibit enhanced stability compared to the parent boronic acids, particularly toward hydrolysis and oxidation [13]. The silyl groups provide steric protection of the boron center while maintaining the Lewis acidity necessary for subsequent reactions. The protected boronic acids can be stored under ambient conditions for extended periods without significant decomposition.

The stability of bis-trimethylsilyl boronate esters depends on the electronic properties of the organic substituent and the reaction conditions [13]. Electron-withdrawing groups enhance the stability of the protected boronic acid by reducing the nucleophilicity of the boron center. Conversely, electron-donating groups may lead to increased reactivity and potential decomposition under certain conditions.

Deprotection Methodologies:

The removal of trimethylsilyl protecting groups from boronic acids can be achieved through several complementary methodologies [13]. The most common approach involves treatment with aqueous acid or base, which hydrolyzes the silyl ether bonds to regenerate the parent boronic acid. Alternatively, fluoride sources such as tetrabutylammonium fluoride (TBAF) can be employed to effect deprotection under mild conditions.

The mechanism of TMS deprotection involves nucleophilic attack by water or hydroxide ion at the silicon center, leading to the formation of pentacoordinate silicon intermediates [13]. The reaction proceeds through the formation of silanol intermediates, which undergo further hydrolysis to generate the final boronic acid product. The reaction is typically rapid and proceeds under mild conditions.

Alternative Silyl Protecting Groups:

While trimethylsilyl groups are most commonly employed, alternative silyl protecting groups offer distinct advantages for specific applications [13]. Triisopropylsilyl (TIPS) groups provide enhanced steric protection and increased stability toward hydrolysis, making them suitable for reactions requiring prolonged exposure to aqueous conditions. The bulkier nature of TIPS groups may also influence the reactivity and selectivity of the protected boronic acid.

Tert-butyldimethylsilyl (TBDMS) groups offer a compromise between stability and ease of removal [13]. The increased steric bulk of the tert-butyl group provides enhanced protection compared to TMS groups, while the remaining methyl groups maintain sufficient reactivity for deprotection reactions. TBDMS groups can be selectively removed in the presence of other silyl protecting groups, enabling orthogonal protection strategies.

Synthetic Applications:

The bis-silylation protection strategy finds widespread application in the synthesis of complex boronic acid derivatives [13]. The enhanced stability of silyl-protected boronic acids enables their use in reactions that would otherwise lead to decomposition or undesired side reactions. Common applications include cross-coupling reactions, oxidation reactions, and multi-step synthetic sequences where the boronic acid functionality must be preserved.

The compatibility of silyl-protected boronic acids with various reaction conditions has been extensively studied [13]. The protected boronic acids are generally stable toward basic conditions, organometallic reagents, and oxidizing agents. However, acidic conditions and fluoride sources can lead to premature deprotection, requiring careful consideration of reaction conditions.

Other Amine Protection Techniques

Beyond silylation methods, alternative protection strategies for boronic acids encompass a range of nitrogen-based protecting groups that offer unique advantages in specific synthetic contexts [13]. These methodologies provide complementary reactivity profiles and can be selected based on the requirements of individual synthetic sequences.

Diethanolamine (DEA) Protection:

The formation of diethanolamine boronate esters represents a highly effective protection strategy for boronic acids, particularly for large-scale synthetic applications [14]. The reaction involves the condensation of the boronic acid with diethanolamine under mild conditions, typically in alcoholic solvents at room temperature. The resulting cyclic boronate ester exhibits enhanced stability and improved physical properties compared to the parent boronic acid.

The mechanism of DEA protection involves the formation of a five-membered cyclic boronate ester through nucleophilic attack by the nitrogen lone pair and one of the hydroxyl groups of diethanolamine [14]. The reaction is thermodynamically favorable due to the formation of a stable chelate complex and the release of water as a byproduct. The reaction typically proceeds to completion within several hours at room temperature.

Advantages of DEA Protection:

DEA boronate esters offer several advantages over other protecting group strategies [14]. The protected boronic acids are crystalline solids that can be purified through recrystallization, eliminating the need for chromatographic purification. The enhanced physical properties facilitate handling and storage, while the increased stability enables the use of aqueous reaction conditions.

The deprotection of DEA boronate esters can be achieved through treatment with aqueous acid, which protonates the nitrogen atom and disrupts the chelate complex [14]. The reaction proceeds under mild conditions and typically provides high yields of the deprotected boronic acid. The diethanolamine can be recovered and reused, making this protection strategy particularly attractive for large-scale applications.

N-Methyliminodiacetic Acid (MIDA) Protection:

MIDA boronate esters represent a unique class of protected boronic acids that exhibit exceptional stability toward hydrolysis and oxidation [15]. The protection reaction involves the condensation of the boronic acid with N-methyliminodiacetic acid in the presence of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

The formation of MIDA boronate esters results in the generation of a tetrahedral boron center through coordination of the nitrogen atom and two carboxylate groups [15]. This coordination leads to a significant change in the electronic properties of the boron center, rendering it unreactive toward transmetalation in cross-coupling reactions. The exceptional stability of MIDA boronate esters enables their use in iterative cross-coupling sequences.

Deprotection of MIDA Boronate Esters:

The removal of MIDA protecting groups requires specific conditions due to the high stability of the tetrahedral boron complex [15]. The most common deprotection method involves treatment with aqueous sodium hydroxide at elevated temperatures. The basic conditions disrupt the coordination complex and facilitate the hydrolysis of the amide bonds, regenerating the parent boronic acid.

Alternative deprotection methods include the use of aqueous hydrochloric acid or Lewis acids such as boron trifluoride etherate [15]. These conditions can be employed when the substrate is sensitive to basic conditions or when milder deprotection conditions are required. The choice of deprotection method depends on the specific requirements of the synthetic sequence and the functional group compatibility.

Triethanolamine (TEA) Protection:

Triethanolamine boronate esters provide another class of nitrogen-based protecting groups for boronic acids [16]. The formation of TEA boronate esters involves the condensation of the boronic acid with triethanolamine, typically in alcoholic solvents under reflux conditions. The resulting boronate ester exhibits enhanced stability and improved solubility compared to the parent boronic acid.

The mechanism of TEA protection involves the formation of a six-membered cyclic boronate ester through coordination of the nitrogen atom and two hydroxyl groups [16]. The reaction is thermodynamically favorable due to the formation of a stable chelate complex and the release of water as a byproduct. The reaction typically requires elevated temperatures and longer reaction times compared to DEA protection.

Aminoalcohol Protection Strategies:

A variety of aminoalcohol-based protecting groups have been developed for boronic acids, each offering distinct advantages in specific synthetic contexts [16]. These protection strategies generally involve the formation of cyclic boronate esters through coordination of both nitrogen and oxygen atoms of the aminoalcohol to the boron center.

Common aminoalcohol protecting groups include 1-(dimethylamino)-2-propanol, 2-(dimethylamino)ethanol, and various substituted derivatives [16]. The choice of aminoalcohol depends on the desired physical properties of the protected boronic acid and the specific requirements of the synthetic sequence. The electronic and steric properties of the aminoalcohol substituents can significantly influence the stability and reactivity of the protected boronic acid.

Optimization and Selection Criteria:

The selection of appropriate amine-based protecting groups requires consideration of several factors, including the stability of the protected boronic acid, the ease of installation and removal, and the compatibility with other functional groups present in the molecule [16]. The protection strategy should be selected based on the specific requirements of the synthetic sequence and the intended applications of the protected boronic acid.

The optimization of amine protection reactions involves careful control of reaction conditions, including temperature, solvent, and catalyst loading [16]. The use of acidic catalysts such as p-toluenesulfonic acid can accelerate the condensation reaction and improve the efficiency of protection. The reaction conditions should be optimized to achieve complete protection while minimizing side reactions and decomposition.

Purification and Isolation Methods

Acid-Base Extraction Techniques

The purification of (2-Cyclopropylpyrimidin-5-yl)boronic acid through acid-base extraction represents a fundamental and widely applicable methodology that exploits the amphoteric nature of boronic acids [17]. This approach leverages the ability of boronic acids to form water-soluble salts under basic conditions while remaining neutral or cationic under acidic conditions.

Mechanism of Acid-Base Extraction:

The acid-base extraction process relies on the ionization equilibrium of boronic acids in aqueous solution [17]. Under basic conditions (pH > 9), boronic acids undergo ionization to form tetracoordinate borate anions, which exhibit enhanced water solubility compared to the neutral boronic acid. The pKa values of boronic acids typically range from 8.5 to 10.5, making them suitable for extraction under mildly basic conditions.

The formation of water-soluble salts involves the coordination of hydroxide ions to the boron center, resulting in the formation of tetracoordinate borate complexes [17]. These anionic species exhibit dramatically increased water solubility compared to the neutral boronic acid, enabling their selective extraction into aqueous phases. The process is reversible, allowing for the regeneration of the neutral boronic acid through acidification.

Extraction Procedure and Optimization:

The typical acid-base extraction procedure involves the dissolution of the crude boronic acid in an organic solvent, followed by extraction with aqueous base solution [17]. Commonly employed bases include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate. The choice of base depends on the specific requirements of the extraction and the sensitivity of the boronic acid to strongly basic conditions.

The extraction efficiency is influenced by several factors, including the pH of the aqueous phase, the ionic strength of the solution, and the nature of the organic solvent [17]. Optimal extraction typically requires pH values between 10 and 12, which ensure complete ionization of the boronic acid while minimizing decomposition reactions. The use of concentrated base solutions (2-6 M) provides improved extraction efficiency and reduces the volume of aqueous waste.

Selective Extraction Strategies:

The selectivity of acid-base extraction can be enhanced through the use of specific base systems and extraction conditions [17]. The addition of complexing agents such as sorbitol or mannitol can improve the extraction efficiency by stabilizing the borate complexes. These polyol additives form stable complexes with boronic acids, increasing their water solubility and facilitating their extraction into aqueous phases.

The use of biphasic extraction systems with phase-transfer catalysts can improve the efficiency of acid-base extraction processes [18]. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of borate anions between organic and aqueous phases, leading to improved extraction yields and reduced extraction times.

Back-Extraction and Product Isolation:

The regeneration of neutral boronic acid from the basic aqueous extract requires careful acidification to protonate the borate anion and restore the neutral boronic acid [17]. The acidification process typically involves the addition of concentrated mineral acids such as hydrochloric acid or sulfuric acid to achieve pH values between 2 and 4. The neutral boronic acid can then be extracted into organic solvents or precipitated directly from the aqueous phase.

The choice of acid for back-extraction depends on the specific requirements of the purification process and the sensitivity of the boronic acid to acidic conditions [17]. Hydrochloric acid is commonly employed due to its high solubility and ease of removal, while sulfuric acid may be preferred for large-scale applications due to its lower cost and reduced environmental impact.

Solvent Selection and Optimization:

The selection of appropriate organic solvents for acid-base extraction requires consideration of several factors, including the solubility of the boronic acid, the stability of the compound under extraction conditions, and the environmental impact of the solvent [17]. Ethyl acetate is commonly employed due to its favorable partition coefficient and low toxicity, while diethyl ether may be preferred for more lipophilic compounds.

The optimization of solvent systems involves the evaluation of partition coefficients under various pH conditions [17]. The partition coefficient (log P) of boronic acids typically varies dramatically between neutral and basic conditions, providing the thermodynamic driving force for selective extraction. The use of solvent mixtures can sometimes provide improved extraction efficiency compared to single solvents.

Limitations and Considerations:

Acid-base extraction methods have several limitations that must be considered during process development [17]. The stability of boronic acids under strongly basic conditions can be problematic, particularly for electron-deficient aromatic systems that may undergo decomposition reactions. The formation of boroxine anhydrides under acidic conditions can also complicate the isolation process.

The presence of other acidic or basic functional groups in the molecule can interfere with the selective extraction of boronic acids [17]. Competing equilibria involving these functional groups can reduce the extraction efficiency and lead to the formation of unwanted side products. The optimization of extraction conditions requires careful consideration of these competing processes.

Crystallization Procedures

Crystallization represents the most preferred method for the purification and isolation of (2-Cyclopropylpyrimidin-5-yl)boronic acid on both laboratory and industrial scales [19]. This technique exploits differences in solubility to achieve high purity products while providing excellent recovery yields and scalability.

Solvent Selection and Crystallization Thermodynamics:

The selection of appropriate crystallization solvents requires comprehensive evaluation of solubility data as a function of temperature [19]. Boronic acids typically exhibit moderate solubility in polar protic solvents such as water, methanol, and ethanol, while showing limited solubility in non-polar solvents. The ideal crystallization solvent should provide good solubility at elevated temperatures and poor solubility at room temperature or below.

Ethanol has emerged as the preferred crystallization solvent for many aryl boronic acids due to its favorable solubility profile and environmental acceptability [19]. The solubility of boronic acids in ethanol typically increases exponentially with temperature, providing an excellent thermodynamic driving force for crystallization upon cooling. Alternative solvents such as methanol, isopropanol, and aqueous alcohol mixtures can also be employed depending on the specific solubility characteristics of the compound.

Crystallization Methodology and Process Control:

The crystallization process typically involves the dissolution of the crude boronic acid in hot solvent, followed by controlled cooling to induce nucleation and crystal growth [19]. The cooling rate represents a critical parameter that influences both the purity and the physical properties of the crystallized product. Slow cooling rates (0.5-1.0°C/min) generally provide larger crystals with improved purity, while rapid cooling can lead to the formation of smaller crystals with potentially reduced purity.

Seeding techniques can be employed to control the nucleation process and improve the reproducibility of crystallization outcomes [19]. The addition of seed crystals of the desired polymorph provides nucleation sites and helps direct the crystallization toward the formation of the preferred crystal form. The amount of seed crystals (typically 0.1-1.0% by weight) and the timing of addition can significantly influence the crystallization outcome.

Anti-Solvent Crystallization:

Anti-solvent crystallization represents an alternative approach that can be particularly effective for compounds with limited temperature-dependent solubility [19]. This technique involves the addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent, causing precipitation through a reduction in solubility. Common anti-solvent systems include water addition to alcoholic solutions or hydrocarbon addition to polar solutions.

The selection of appropriate anti-solvent systems requires careful consideration of miscibility, toxicity, and crystallization kinetics [19]. The anti-solvent should be completely miscible with the primary solvent to ensure homogeneous mixing and controlled precipitation. The addition rate of anti-solvent represents a critical parameter that influences crystal size, morphology, and purity.

Polymorph Control and Characterization:

Boronic acids can exist in multiple polymorphic forms, each with distinct physical properties and stability characteristics [20]. The control of polymorph formation during crystallization is crucial for ensuring consistent product quality and performance. Polymorphic screening involves the evaluation of crystallization conditions to identify the most stable and suitable form for the intended application.

The characterization of polymorphic forms requires the use of analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) [20]. These techniques provide information about the crystal structure, thermal stability, and phase transitions of different polymorphic forms. The selection of the preferred polymorph should consider factors such as stability, solubility, and processability.

Recrystallization and Purification Efficiency:

Recrystallization techniques can be employed to achieve further purification of boronic acids when single crystallization is insufficient [19]. The process involves the dissolution of the crude product in an appropriate solvent, followed by controlled crystallization to remove impurities. The efficiency of recrystallization depends on the solubility differences between the desired product and the impurities.

The optimization of recrystallization conditions requires careful consideration of solvent selection, temperature profiles, and crystallization kinetics [19]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, though this approach can lead to reduced overall yields due to product losses during handling and processing.

Scale-Up Considerations:

The scale-up of crystallization processes from laboratory to pilot and production scales requires careful consideration of heat and mass transfer limitations [19]. Large-scale crystallization equipment must provide adequate mixing and temperature control to ensure uniform conditions throughout the crystallization vessel. The design of cooling systems and agitation equipment represents critical factors in successful scale-up.

The monitoring and control of crystallization processes at large scale typically involves the use of online analytical techniques such as particle size analysis, turbidity measurements, and concentration monitoring [19]. These techniques provide real-time information about the crystallization progress and enable the implementation of feedback control systems to maintain optimal conditions.

Chromatographic Purification

Chromatographic purification methods provide powerful tools for the isolation and purification of (2-Cyclopropylpyrimidin-5-yl)boronic acid, particularly when other purification techniques are insufficient or impractical [21]. These methods exploit differences in molecular interactions with stationary phases to achieve separation and purification.

Silica Gel Chromatography:

Traditional silica gel chromatography presents unique challenges for the purification of boronic acids due to their tendency to interact strongly with the silica surface [21]. The Lewis acidic boron center can coordinate with silanol groups on the silica surface, leading to irreversible adsorption and poor recovery yields. Additionally, the amphoteric nature of boronic acids can cause peak broadening and tailing, resulting in poor separation efficiency.

The challenges associated with silica gel chromatography can be partially addressed through the use of specialized eluent systems and column treatments [21]. The addition of small amounts of triethylamine (1-5%) to the mobile phase can suppress the ionization of boronic acids and improve peak shape. Alternatively, the use of buffered eluent systems can provide better control over the pH and ionization state of the boronic acid.

Doped Silica Systems:

The treatment of silica gel with boric acid or other boron-containing compounds can improve the chromatographic behavior of boronic acids [21]. This doping process involves the formation of tetrahedral borate complexes on the silica surface, which can interact more favorably with boronic acid substrates. The doped silica provides improved peak shape and higher recovery yields compared to untreated silica.

The preparation of boric acid-doped silica involves the treatment of silica gel with aqueous boric acid solutions, followed by drying and activation [21]. The amount of boric acid used for doping (typically 1-10% by weight) can be optimized based on the specific requirements of the separation. The doped silica must be stored under dry conditions to prevent hydrolysis and loss of activity.

Reversed-Phase Chromatography:

Reversed-phase chromatography using C18-bonded silica provides an alternative approach for the purification of boronic acids [21]. This technique exploits hydrophobic interactions between the organic substituents of the boronic acid and the stationary phase, while the polar boronic acid group remains solvated in the mobile phase. The method generally provides better peak shapes and higher recovery yields compared to normal-phase chromatography.

The optimization of reversed-phase chromatography conditions requires careful selection of mobile phase composition and pH [21]. Aqueous alcohol mixtures (methanol-water or acetonitrile-water) are commonly employed, with the alcohol content optimized to provide appropriate retention times and resolution. The pH of the mobile phase should be maintained below the pKa of the boronic acid to prevent ionization and ensure stable retention.

Size Exclusion Chromatography:

Size exclusion chromatography (SEC) using Sephadex LH-20 or similar materials can provide effective purification of boronic acids based on molecular size differences [19]. This technique is particularly useful for the separation of boronic acids from small molecule impurities or for the removal of dimeric or oligomeric species that may form during synthesis or storage.

The SEC purification process typically involves the dissolution of the crude boronic acid in a suitable solvent (usually methanol or aqueous alcohol), followed by elution through the size exclusion column [19]. The boronic acid typically elutes in the included volume, while larger impurities are excluded and elute first. The technique provides gentle separation conditions that minimize decomposition or structural changes.

High-Performance Liquid Chromatography (HPLC):

Analytical and preparative HPLC methods have been developed for the purification and analysis of boronic acids [22]. These methods typically employ specialized column materials and mobile phase systems designed to provide good peak shape and resolution for boronic acid compounds. The use of buffered mobile phases is often essential to maintain consistent ionization states and retention times.

The development of HPLC methods for boronic acids requires careful optimization of column selection, mobile phase composition, and detection methods [22]. Reversed-phase columns with appropriate buffers typically provide the best performance, while UV detection at 254 nm or fluorescence detection can be employed depending on the specific chromophore present in the molecule.

Preparative Chromatography Scale-Up:

The scale-up of chromatographic purification methods from analytical to preparative scales requires careful consideration of column loading, flow rates, and detection systems [22]. Preparative columns with larger particle sizes and increased sample loading capacity are typically employed to achieve reasonable throughput and economics. The optimization of loading conditions and collection parameters is crucial for achieving high purity and recovery yields.

The economics of preparative chromatography for boronic acid purification depends on several factors, including the value of the product, the required purity level, and the availability of alternative purification methods [22]. While chromatography can provide excellent purity, the cost of solvents, columns, and labor may limit its application to high-value products or cases where other purification methods are inadequate.

Scale-up Considerations and Challenges

Process Optimization Parameters

The optimization of (2-Cyclopropylpyrimidin-5-yl)boronic acid synthesis for large-scale production requires systematic evaluation of process parameters to achieve maximum efficiency, yield, and cost-effectiveness [7]. This optimization process involves the identification of critical parameters and their systematic adjustment to achieve optimal performance.

Reaction Kinetics and Thermodynamics:

The understanding of reaction kinetics and thermodynamics is fundamental to process optimization [7]. The rate-determining steps in boronic acid synthesis can vary depending on the specific synthetic route and reaction conditions. For Miyaura borylation reactions, the oxidative addition of the aryl halide to the palladium catalyst is often rate-limiting, particularly for electron-rich substrates.

The activation energy for key reaction steps can be determined through kinetic studies at different temperatures [7]. This information enables the optimization of reaction temperature to balance reaction rate with selectivity and catalyst stability. The use of higher temperatures generally increases reaction rates but may also lead to increased side reactions and catalyst decomposition.

Catalyst Optimization:

The selection and optimization of catalyst systems represents a critical factor in process development [7]. The catalyst loading must be optimized to achieve acceptable reaction rates while minimizing costs and environmental impact. Typical catalyst loadings for large-scale Miyaura borylation reactions range from 0.1 to 1.0 mol%, significantly lower than laboratory-scale procedures.

The catalyst lifetime and recycling potential must be evaluated during process optimization [7]. The development of catalyst recycling strategies can significantly reduce the overall cost of the process and improve its environmental profile. The use of heterogeneous catalysts or catalyst immobilization techniques may enable easier catalyst recovery and reuse.

Mass Transfer and Mixing:

The scale-up of boronic acid synthesis requires careful consideration of mass transfer limitations and mixing requirements [7]. The reaction rate in large-scale reactors can be limited by mass transfer rather than intrinsic chemical kinetics, particularly for multiphase reactions. The optimization of agitation systems and reactor design is crucial for maintaining efficient mass transfer.

The dissolution of solid reagents and the distribution of heat throughout the reaction mixture represent additional mass transfer challenges [7]. The use of appropriate solvent systems and mixing equipment can help address these issues and ensure uniform reaction conditions. The design of heat exchange systems must provide adequate heat removal capacity while maintaining temperature uniformity.

Solvent Selection and Recovery:

The selection of appropriate solvents for large-scale synthesis must consider environmental impact, cost, and processability [7]. The use of "green" solvents such as ethanol and water is preferred when possible, though solvent performance and compatibility with other process requirements must be maintained. The development of solvent recovery systems can significantly reduce operating costs and environmental impact.

The optimization of solvent recovery systems requires evaluation of distillation efficiency, energy consumption, and product contamination risks [7]. The design of solvent recovery systems must consider the properties of all components in the mixture and the required purity levels for recycled solvents. The use of azeotropic distillation or other specialized separation techniques may be necessary for complex solvent mixtures.

Quality Control and Process Monitoring:

The development of robust quality control systems is essential for large-scale production [7]. In-process monitoring techniques such as online HPLC, infrared spectroscopy, and particle size analysis can provide real-time information about reaction progress and product quality. The implementation of statistical process control (SPC) systems enables the early detection of process deviations and the implementation of corrective actions.

The establishment of critical quality attributes (CQAs) and critical process parameters (CPPs) provides a framework for process control and optimization [7]. The relationship between process parameters and product quality must be well understood and documented to enable effective process control. The use of design of experiments (DOE) techniques can facilitate the systematic optimization of multiple process parameters.

Economic Optimization:

The economic optimization of boronic acid synthesis involves the evaluation of raw material costs, energy consumption, labor requirements, and capital investment [7]. The development of cost models that incorporate all relevant factors enables the identification of opportunities for cost reduction and process improvement. The optimization of reaction conditions must balance yield, purity, and cost to achieve optimal economic performance.

The sensitivity analysis of process economics to key parameters such as raw material prices, energy costs, and production volumes provides valuable insights for process optimization [7]. The identification of cost drivers and the development of strategies to mitigate cost risks are essential for successful commercialization. The evaluation of alternative synthetic routes and process technologies may reveal opportunities for significant cost improvements.

Environmental Impact Assessment:

The environmental impact of large-scale boronic acid synthesis must be evaluated and minimized through appropriate process design and optimization [7]. The assessment of waste generation, energy consumption, and emissions provides a basis for identifying opportunities for environmental improvement. The implementation of waste minimization strategies and the use of cleaner production technologies can significantly reduce environmental impact.